molecular formula C18H17N3O B14981904 N-(1-benzyl-1H-pyrazol-5-yl)-4-methylbenzamide

N-(1-benzyl-1H-pyrazol-5-yl)-4-methylbenzamide

Cat. No.: B14981904
M. Wt: 291.3 g/mol
InChI Key: STMVLHDCTMTENB-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-4-methylbenzamide: is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrazole ring and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-4-methylbenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Benzylation: The nitrogen atom of the pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Amidation: The final step involves the reaction of the benzylated pyrazole with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group or the methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-5-yl)benzamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-5-phenyl-3-isoxazolecarboxamide

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide moiety, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-4-methylbenzamide

InChI

InChI=1S/C18H17N3O/c1-14-7-9-16(10-8-14)18(22)20-17-11-12-19-21(17)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,22)

InChI Key

STMVLHDCTMTENB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=CC=C3

Origin of Product

United States

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